molecular formula C6H7BrN2 B173196 3-Bromo-6-ethylpyridazine CAS No. 152665-26-4

3-Bromo-6-ethylpyridazine

Cat. No. B173196
M. Wt: 187.04 g/mol
InChI Key: RHNVBCZIMHPLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-ethylpyridazine is a chemical compound with the molecular formula C6H7BrN2 . It is a brown solid with a molecular weight of 187.037 Da .


Synthesis Analysis

The synthesis of pyridazines, including 3-bromo-pyridazines, can be achieved through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . This method provides functionalized pyridazines with high regiocontrol .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-ethylpyridazine consists of a six-membered heterocyclic ring containing a bromine atom at the 3rd position and an ethyl group at the 6th position . The average mass of the molecule is 187.037 Da, and the monoisotopic mass is 185.979248 Da .


Chemical Reactions Analysis

Pyridazines, including 3-Bromo-6-ethylpyridazine, have been used as intermediates in the synthesis of various compounds. They have found application in organic synthesis and chemical biology for developing drug-like compounds and for the site-selective modification of peptides and proteins .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Bromo-6-ethylpyridazine and similar compounds have been synthesized and characterized, contributing to the development of novel chemical compounds. For instance, the synthesis of 3-bromo-6-methylpyridazine was achieved through a three-step process, demonstrating a method for its manufacture and structural characterization (Xin Bing-wei, 2008).

Applications in Drug Development

  • 3-Bromo-6-ethylpyridazine derivatives have shown potential in drug development. For example, certain pyridazine derivatives have been investigated for their effects on learning and memory facilitation in mice, indicating potential therapeutic applications (Li Ming-zhu, 2012).

Agricultural Applications

  • Compounds related to 3-Bromo-6-ethylpyridazine have been used in agricultural contexts. A study on atrazine and simazine, which are structurally related to 3-Bromo-6-ethylpyridazine, found increased forage yields and quality in range forage (B. Kay, 1971).

Antimicrobial Activity

  • Some derivatives of 3-Bromo-6-ethylpyridazine have shown antimicrobial activity. For instance, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives exhibited potential antibacterial and antifungal activities (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015).

Chemical Synthesis and Modification

  • The chemical synthesis and modification of 3-Bromo-6-ethylpyridazine and its analogs have been a subject of study, leading to new methods and compounds. For example, the development of a 'LEGO' system for synthesizing 4-stannyl-, 4-bromo-, and branched oligopyridines illustrates the versatility of these compounds in chemical synthesis (G. Pabst, J. Sauer, 1999).

Herbicide Research

  • Research on herbicides has included compounds related to 3-Bromo-6-ethylpyridazine. The ethylthio analog of metribuzin, a relative of 3-Bromo-6-ethylpyridazine, was studied for its effectiveness in controlling certain grass species in winter wheat, highlighting its potential use in agriculture (R. L. Ratliff, T. Peeper, 1987).

Antiviral and Cytotoxic Activity

  • Studies have also explored the antiviral and cytotoxic activity of 3-Bromo-6-ethylpyridazine derivatives. For instance, a series of 6-bromo-2,3-disubstitued-4(3H)-quinazolinones, structurally related to 3-Bromo-6-ethylpyridazine, were synthesized and tested for their antiviral activity and cytotoxicity, showing potential for medical applications (M. Dinakaran, P. Selvam, E. Declercq, S. Sridhar, 2003).

Safety And Hazards

The safety data sheet (SDS) for 3-Bromo-6-ethylpyridazine provides information about its hazards, handling, storage, and disposal. It’s important to refer to the SDS for detailed safety information .

Future Directions

The use of pyridazines in organic synthesis and chemical biology has been highlighted, with an emphasis on recent developments . The properties of pyridazinediones, how they are constructed, and how they have been applied in various fields of organic synthesis, medicinal chemistry, and chemical biology are areas of ongoing research .

properties

IUPAC Name

3-bromo-6-ethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNVBCZIMHPLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600035
Record name 3-Bromo-6-ethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-ethylpyridazine

CAS RN

152665-26-4
Record name 3-Bromo-6-ethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.